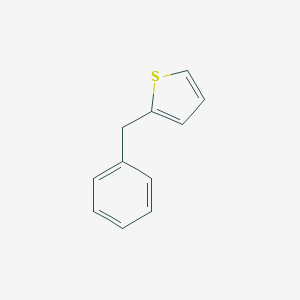
噻吩,2-(苯甲基)-
概述
描述
“Thiophene, 2-(phenylmethyl)-” is a derivative of Thiophene . Thiophene is a heterocyclic compound of particular interest in the field of organic chemistry. This cyclic molecule, sometimes referred to as thiofuran, consists of four carbon atoms and one sulfur atom in a ring structure . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .
Synthesis Analysis
Thiophene is often found naturally in coal and crude oil, and it’s also a constituent of lignite . It can be produced through various methods such as the reaction of buta-1,3-diene and sulfur . This reaction, facilitated by a phosphoric acid catalyst, results in the polymerization of thiophene . Thiophene can also be obtained from coal tar, a byproduct of coal processing .Molecular Structure Analysis
The molecular formula of “Thiophene, 2-(phenylmethyl)-” is C11H10S . The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons, just like benzene .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
From a physical standpoint, thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .科学研究应用
材料科学和制药:噻吩衍生物表现出广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗病毒、抗焦虑、抗原生动物、杀虫和抗增殖特性。它们还用作除草剂 (Nagaraju 等人,2018 年)。
有机电子学:这些化合物用于薄膜晶体管、有机场效应晶体管、有机发光晶体管、化学传感器和太阳能电池,展示了它们在先进电子和光电应用中的重要性 (Nagaraju 等人,2018 年)。
光物理学:噻吩衍生物,如 α-三噻吩基,表现出中等荧光量子产率,并产生在可见光区具有强吸收的三重态。这些特性使它们适合作为 II 型光动力剂 (Reyftmann 等人,1985 年)。
杂环化合物的合成:噻吩核在合成各种杂环化合物中发挥着重要作用,其中一些显示出有希望的抗菌和抗真菌特性 (Mabkhot 等人,2017 年)。
薄膜晶体管应用:噻吩低聚物被合成用于薄膜晶体管 (TFT) 中,展示了它们在有机半导体领域的潜力 (Ahmed 等人,2009 年)。
光电器件:设计的噻吩染料表现出非线性吸收和光学限制行为,使其适用于光子或光电器件,以保护人眼和光学传感器,以及稳定光通信中的光源 (Anandan 等人,2018 年)。
有机场效应晶体管:混合的苯乙烯-噻吩低聚物在蒸发和溶液浇铸薄膜中都显示出高 p 型载流子迁移率,表明它们在有机场效应晶体管和溶液制造的非易失性晶体管存储器元件中很有用 (Mushrush 等人,2003 年)。
安全和危害
When handling “Thiophene, 2-(phenylmethyl)-”, it is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . Wearing protective gloves, eye protection, and face protection is also advised .
未来方向
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
属性
IUPAC Name |
2-benzylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIYLLXBOUILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157000 | |
| Record name | Thiophene, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-(phenylmethyl)- | |
CAS RN |
13132-15-5 | |
| Record name | Thiophene, 2-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

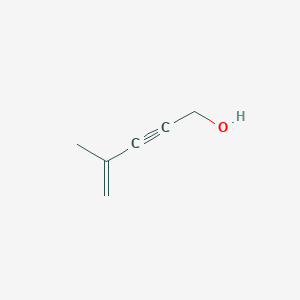
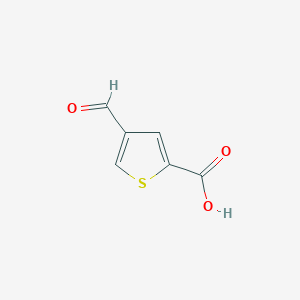
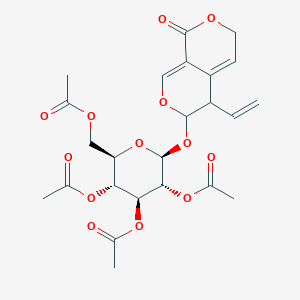
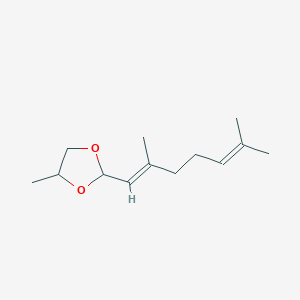
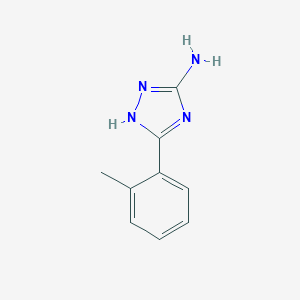

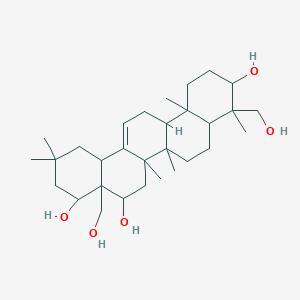
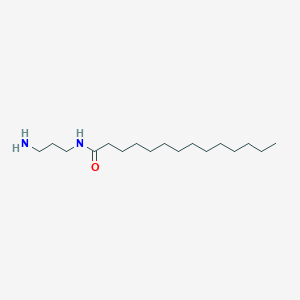
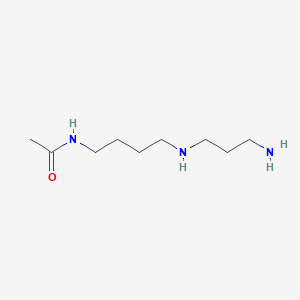
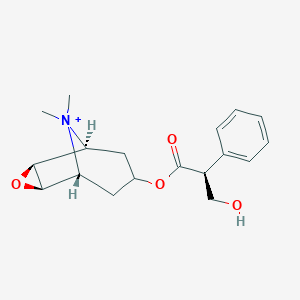
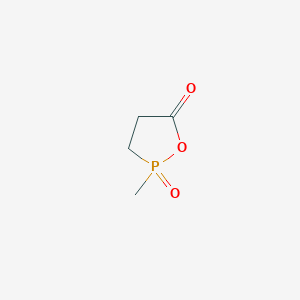
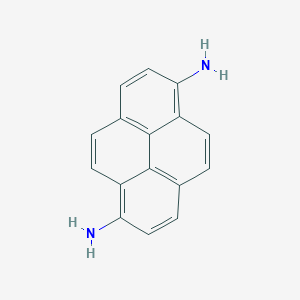
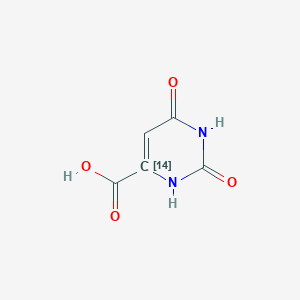
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)